3-Amino-N-cyclopropyl-N-methylpropanamide
Overview
Description
“3-Amino-N-cyclopropyl-N-methylpropanamide” is a chemical compound with the empirical formula C7H14N2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(CC(C1CC1)N)NCC2CC2
. This indicates that the molecule contains a cyclopropyl group attached to an amide functional group, which in turn is connected to another cyclopropyl group. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 142.2 , and its empirical formula is C7H14N2O .Scientific Research Applications
Novel Synthetic Routes and Applications
Peptidotriazoles via Copper-Catalyzed Cycloadditions : A significant application of related chemistry involves the novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This methodology is compatible with solid-phase peptide synthesis and has been demonstrated to be both mild and efficient, offering over 95% conversion and purity in most cases. The X-ray structure of 2-azido-2-methylpropanoic acid provides crucial structural information on the reactants involved in this synthetic route, underscoring the relevance of such compounds in peptide and drug synthesis (Tornøe, Christensen, & Meldal, 2002).
Biobased Succinonitrile Synthesis : Another research avenue explores the synthesis of biobased succinonitrile, a precursor for industrial polyamides, from glutamic acid and glutamine. This work demonstrates a new route to produce 1,4-diaminobutane from amino acids abundantly present in plant proteins, highlighting the potential of utilizing amino acid derivatives in sustainable industrial applications (Lammens et al., 2011).
Ring-Opening of Cyclopropanes : The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, leading to products like dual serotonin/norepinephrine reuptake inhibitors, is another critical application. This reaction proceeds at room temperature, maintaining the enantiomeric purity and showcasing the cyclopropane derivatives' utility in synthesizing complex molecules (Lifchits & Charette, 2008).
Food Safety and Contaminant Mitigation
Acrylamide Reduction : In the food industry, research into compounds like 3-Aminopropanamide, a direct precursor to acrylamide, has shown that it can significantly reduce acrylamide content through Michael addition, thereby potentially improving food safety. This research provides insights into the mechanisms of formation and mitigation of food contaminants (Wu et al., 2018).
Safety and Hazards
The compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) .
Properties
IUPAC Name |
3-amino-N-cyclopropyl-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(6-2-3-6)7(10)4-5-8/h6H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNKWVKKDFUFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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